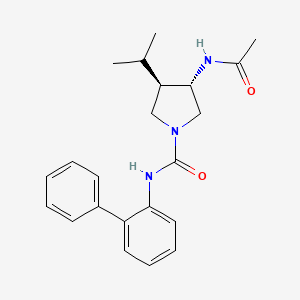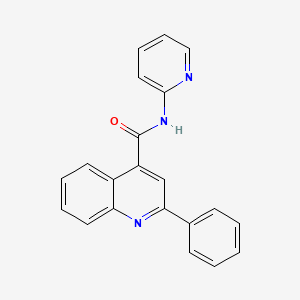![molecular formula C14H17N3O3S2 B5596585 4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5596585.png)
4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit Notch signaling pathways. Notch signaling is a highly conserved pathway that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DAPT has been shown to inhibit Notch signaling by blocking the γ-secretase complex, which is responsible for the cleavage of the Notch receptor.
Aplicaciones Científicas De Investigación
Synthesis and Properties
One study discusses the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These compounds exhibit remarkable solubility in organic solvents, high thermal stability, and are capable of forming transparent, flexible, and strong films. They also demonstrate low dielectric constants and high transparency, indicating their potential utility in various high-performance material applications (Xiao-Ling Liu et al., 2013).
Biological Applications
Aromatic sulfonamide inhibitors of carbonic anhydrases have been studied, showing that modifications in the sulfonamide structure can lead to compounds with nanomolar inhibitory concentration against various isoenzymes. This highlights the potential of such compounds in therapeutic applications targeting specific isoenzymes (C. Supuran et al., 2013).
Environmental and Sensing Applications
Research into fluorescent probes for selective facile detection of H2S in serum demonstrates the utility of sulfonamide-based compounds in environmental and biological sensing. These probes can achieve high selectivity and sensitivity, providing tools for accurate detection in complex biological matrices (Suji Lee et al., 2020).
Antibacterial Activity
The synthesis and antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties have been explored, indicating their efficacy against Staphylococcus aureus and Escherichia coli. This research underscores the potential of sulfonamide derivatives in developing new antibacterial agents (O. Ajani et al., 2012).
Material Science
Studies on polyamides derived from bis(aminophenoxy)benzenes and their interaction with aromatic dicarboxylic acids reveal insights into the development of polymers with high solubility, thermal stability, and mechanical strength. Such materials are promising for advanced applications in material science (D. Liaw et al., 1997).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling “4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide” would require appropriate safety measures. Without specific safety data for this compound, general precautions should include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-8-13(21-10-12)14(18)16-11-6-5-7-15-9-11/h5-10H,3-4H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSZLYAUJBKYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5596517.png)
![1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)

![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596546.png)
![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)
![1-(methoxyacetyl)-4-[(2-phenyl-1-azetidinyl)carbonyl]piperidine](/img/structure/B5596558.png)


![2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5596575.png)
![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)

